molecular formula C11H15ClN2O2 B598589 1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride CAS No. 105684-23-9

1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride

Cat. No.: B598589
CAS No.: 105684-23-9
M. Wt: 242.703
InChI Key: DIOSZRNBRKMZEJ-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride typically involves the reaction of piperazine with 1,3-benzodioxole derivatives. One common method is the nucleophilic substitution reaction where piperazine reacts with 1,3-benzodioxole-4-chloride under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The final product is often purified through recrystallization or chromatographic techniques to ensure its quality for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated derivatives and strong bases like sodium hydride or potassium tert-butoxide are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized piperazine derivatives.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride
  • 1-(Benzo[d][1,3]dioxol-6-yl)piperazine hydrochloride
  • 1-(Benzo[d][1,3]dioxol-4-yl)morpholine hydrochloride

Uniqueness

1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility, making it valuable for various research and industrial applications.

Biological Activity

1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety. Its molecular formula is C₁₄H₁₈ClN₃O₂, with a molecular weight of approximately 287.77 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, facilitating biological assays and chemical syntheses.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Initial studies suggest it may act as a partial agonist at serotonin receptors, which are crucial targets for many psychoactive drugs. The compound's ability to modulate neurotransmitter systems has led researchers to investigate its potential applications in treating psychiatric disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures exhibited significant antitumor activity against various cancer cell lines. Notably:

  • IC₅₀ Values :
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM
    • Doxorubicin (standard): IC₅₀ values ranged from 4.56 to 8.29 µM .

These compounds demonstrated selective cytotoxicity, showing minimal effects on normal cell lines (IC₅₀ > 150 µM), indicating a favorable therapeutic index .

Neuropharmacological Effects

The compound has been studied for its potential anxiolytic and antidepressant effects. In vitro studies suggest that it may influence serotonin and dopamine receptor activity, which are critical in mood regulation. Furthermore, the antioxidant properties associated with the benzo[d][1,3]dioxole structure may contribute to neuroprotective effects by scavenging free radicals and modulating inflammatory pathways.

Case Studies

Case Study 1: Anticancer Mechanisms

A study investigated the effects of related benzo[d][1,3]dioxole derivatives on cancer cell lines. The mechanisms involved were assessed through:

  • EGFR Inhibition : Compounds were shown to inhibit epidermal growth factor receptor signaling pathways.
  • Apoptosis Assessment : Annexin V-FITC assays indicated increased apoptosis in treated cells.
  • Cell Cycle Analysis : Treatment resulted in significant alterations in cell cycle distribution, particularly increasing the sub-G1 population indicative of apoptosis .

Case Study 2: Neuropharmacological Evaluation

In another study focusing on neuropharmacological properties, researchers evaluated the binding affinity of the compound at serotonin receptors using radiolabeled ligands. The results indicated that the compound binds selectively to serotonin receptor subtypes, suggesting its potential as a therapeutic agent for mood disorders.

Summary of Findings

Biological ActivityObservations
Anticancer Activity Significant cytotoxicity against HepG2, HCT116, MCF7; selective for cancer cells .
Neuropharmacology Potential anxiolytic and antidepressant effects; interacts with serotonin receptors.
Mechanisms of Action Involves receptor modulation and antioxidant properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-4-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-2-9(13-6-4-12-5-7-13)11-10(3-1)14-8-15-11;/h1-3,12H,4-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOSZRNBRKMZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705377
Record name 1-(2H-1,3-Benzodioxol-4-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105684-23-9
Record name 1-(2H-1,3-Benzodioxol-4-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 50 mL flask, Tert-butyl 4-(benzo[d][1,3]dioxol-4-yl)piperazine-1-carboxylate (1.145 g, 3.74 mmol) was combined with dichloromethane M (20 ml) to give a colorless solution. Hydrochloric acid solution, 4M in dioxane (9.34 ml, 37.4 mmol) was added and the reaction mixture was stirred for 4 hours at room temperature. 15 ml of Diisoproylether were added and the mixture was stirred for 5 min at 0° C. The precipitate was collected by filtration, washed with 2 ml of diisopropylether and dried to yield the title compound as a white solid (0.955 grs, 100%). MS (ISP) m/z=207.4 [(M+H)+].
Name
Tert-butyl 4-(benzo[d][1,3]dioxol-4-yl)piperazine-1-carboxylate
Quantity
1.145 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.34 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
100%

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